molecular formula C19H18N2OS B8330745 7-Methyl-alpha-(2-phenylethyl) imidazo[2,1-b]benzothiazole-3-methanol

7-Methyl-alpha-(2-phenylethyl) imidazo[2,1-b]benzothiazole-3-methanol

Cat. No. B8330745
M. Wt: 322.4 g/mol
InChI Key: LYEALUIZYCWSGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06191124B1

Procedure details

Magnesium (0.29 g, 12 g atom) in THF (60 mL) was treated with (2-bromoethyl)-benzene (1.64 mL) and reacted for 18 hours. The suspension was treated with solid 7-Methyl-imidazo [2,1-b]benzothiazole-3-carboxaldehyde (Formula K-3) (0.65 g) and reacted for 2 hours. The reaction mixture was decanted into cold 5% ammonium chloride solution and precipitated 7-Methyl-α-(2-phenylethyl)imidazo[2,1-b]benzothiazole-3-methanol (Formula K-4) (0.96 g) was filtered. An aliquot was crystallized from methylene chloride/ethanol solution to yield pure 7-Methyl-α-(2-phenylethyl) imidazo[2,1-b]benzothiazole-3-methanol (Formula K-4), m.p. 209-210°.
Quantity
0.29 g
Type
reactant
Reaction Step One
Quantity
1.64 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
7-Methyl-imidazo [2,1-b]benzothiazole-3-carboxaldehyde
Quantity
0.65 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Mg].Br[CH2:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[CH3:11][C:12]1[CH:25]=[CH:24][C:15]2[N:16]3[C:21]([CH:22]=[O:23])=[CH:20][N:19]=[C:17]3[S:18][C:14]=2[CH:13]=1>C1COCC1>[CH3:11][C:12]1[CH:25]=[CH:24][C:15]2[N:16]3[C:21]([CH:22]([CH2:3][CH2:4][C:5]4[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=4)[OH:23])=[CH:20][N:19]=[C:17]3[S:18][C:14]=2[CH:13]=1

Inputs

Step One
Name
Quantity
0.29 g
Type
reactant
Smiles
[Mg]
Name
Quantity
1.64 mL
Type
reactant
Smiles
BrCCC1=CC=CC=C1
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
7-Methyl-imidazo [2,1-b]benzothiazole-3-carboxaldehyde
Quantity
0.65 g
Type
reactant
Smiles
CC1=CC2=C(N3C(S2)=NC=C3C=O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
reacted for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was decanted into cold 5% ammonium chloride solution
CUSTOM
Type
CUSTOM
Details
precipitated 7-Methyl-α-(2-phenylethyl)imidazo[2,1-b]benzothiazole-3-methanol (Formula K-4) (0.96 g)
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
An aliquot was crystallized from methylene chloride/ethanol solution

Outcomes

Product
Name
Type
product
Smiles
CC1=CC2=C(N3C(S2)=NC=C3C(O)CCC3=CC=CC=C3)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.